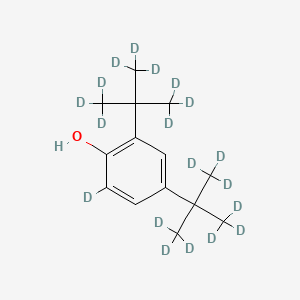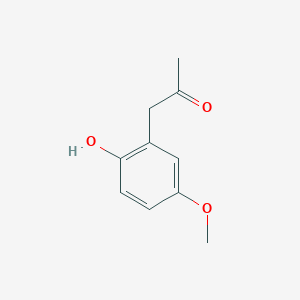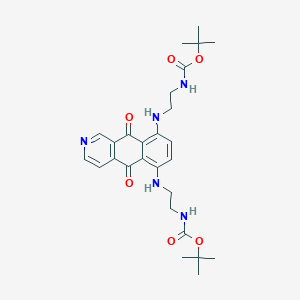
Pixantrone-bis-(2'-N-BOC)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pixantrone-bis-(2’-N-BOC) is a derivative of pixantrone, an aza-anthracenedione compound. Pixantrone itself is known for its use as an antineoplastic agent, particularly in the treatment of relapsed or refractory aggressive non-Hodgkin B-cell lymphomas . Pixantrone-bis-(2’-N-BOC) is a modified version of pixantrone, designed to enhance its stability and reduce toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pixantrone-bis-(2’-N-BOC) involves the protection of the amino groups in pixantrone with tert-butyloxycarbonyl (BOC) groups. This is typically achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC groups.
Industrial Production Methods
Industrial production of Pixantrone-bis-(2’-N-BOC) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pixantrone-bis-(2’-N-BOC) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted amino derivatives.
Applications De Recherche Scientifique
Pixantrone-bis-(2’-N-BOC) has several scientific research applications:
Chemistry: Used as a model compound for studying aza-anthracenedione chemistry.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Explored for its potential as a less cardiotoxic alternative to traditional anthracyclines in cancer therapy.
Industry: Used in the development of new antineoplastic agents with improved safety profiles.
Mécanisme D'action
Pixantrone-bis-(2’-N-BOC) exerts its effects by intercalating into DNA and inhibiting topoisomerase II . This leads to the stabilization of protein-DNA complexes, resulting in double-stranded DNA breaks. The compound’s reduced cardiotoxicity is attributed to its inability to bind iron and generate reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: Another aza-anthracenedione with similar DNA intercalating properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with a similar mechanism of action but greater cardiotoxicity.
Uniqueness
Pixantrone-bis-(2’-N-BOC) is unique due to its reduced cardiotoxicity and enhanced stability compared to other similar compounds . This makes it a promising candidate for further development in cancer therapy.
Propriétés
Formule moléculaire |
C27H35N5O6 |
|---|---|
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-5,10-dioxobenzo[g]isoquinolin-9-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C27H35N5O6/c1-26(2,3)37-24(35)31-13-11-29-18-7-8-19(30-12-14-32-25(36)38-27(4,5)6)21-20(18)22(33)16-9-10-28-15-17(16)23(21)34/h7-10,15,29-30H,11-14H2,1-6H3,(H,31,35)(H,32,36) |
Clé InChI |
VRRQAZAFZRQUBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC1=C2C(=C(C=C1)NCCNC(=O)OC(C)(C)C)C(=O)C3=C(C2=O)C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


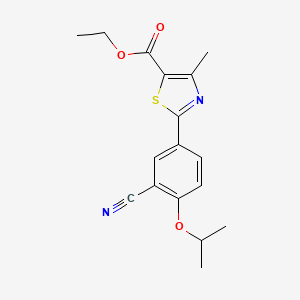
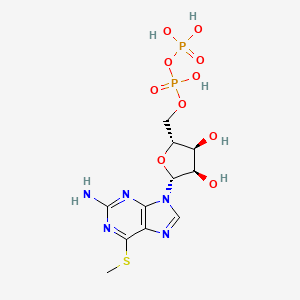

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
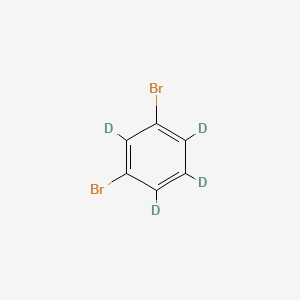
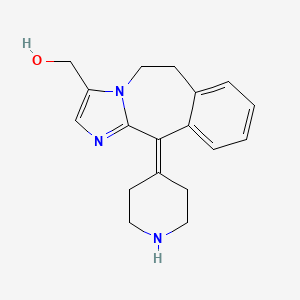
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
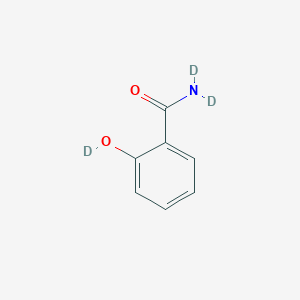
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
